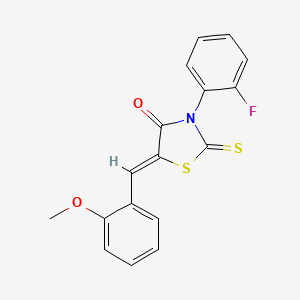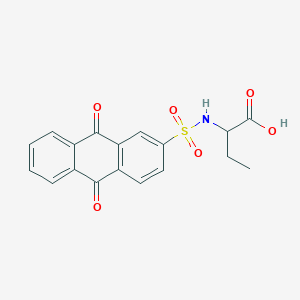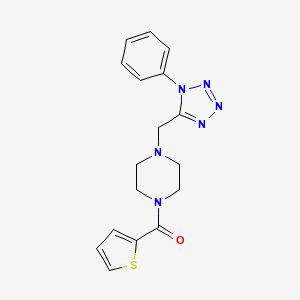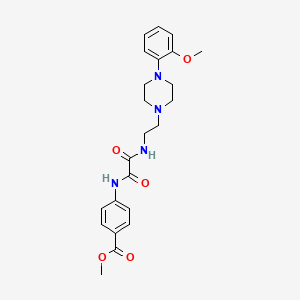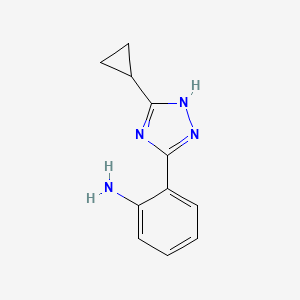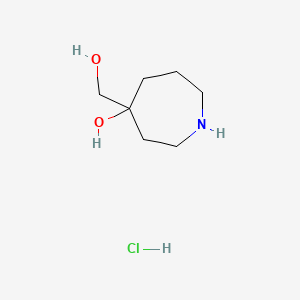
4-(Hydroxymethyl)azepan-4-ol hydrochloride
Übersicht
Beschreibung
“4-(Hydroxymethyl)azepan-4-ol hydrochloride” is a chemical compound with the CAS Number: 884535-16-4 . It has a molecular weight of 181.66 and its IUPAC name is this compound . This compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 181.66 .Wissenschaftliche Forschungsanwendungen
Stereochemical Aspects in Enzymatic Reactions
Research into the stereochemical aspects of oxidation reactions catalyzed by bacterial enzymes highlights the precise chemical transformations achievable with 4-ethylphenol methylenehydroxylase. This enzyme demonstrates the capability for complete conversion of 4-ethylphenol into specific enantiomers of 1-(4-hydroxyphenyl)ethanol, showcasing the potential for enantioselective synthesis in pharmaceutical and chemical industries (Reeve, Carver, & Hopper, 1990).
Biodegradable Polymers for Colon Targeting
The development of poly(ether-ester) azo polymers for colon-specific drug delivery systems underscores the importance of chemical design in creating biodegradable materials. These polymers demonstrate satisfactory degradation in the presence of azoreductase, an enzyme found in the rat caecum, highlighting the potential for targeted therapeutic applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Protein Kinase Inhibitors
The synthesis and evaluation of novel azepane derivatives as inhibitors of protein kinase B (PKB) indicate the compound's potential as therapeutic agents. The structural optimization of these compounds based on molecular modeling studies with the crystal structure of PKA complex suggests their applicability in drug design and development (Breitenlechner et al., 2004).
Synthesis and Characterization of Novel Compounds
Research into the efficient synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol from key azidocyclooctene compounds highlights the advancements in synthetic organic chemistry. The high yield and specificity of these reactions demonstrate the potential for creating complex molecular structures with applications in pharmaceuticals and materials science (Karavaizoglu & Salamci, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)azepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCNQFCMQPUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
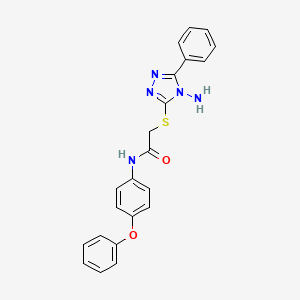
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
